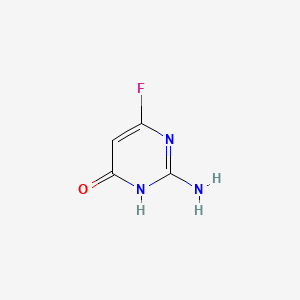

2-Amino-4-hydroxy-6-fluoropyrimidine

Description

BenchChem offers high-quality 2-Amino-4-hydroxy-6-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxy-6-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2253-05-6 |

|---|---|

Molecular Formula |

C4H4FN3O |

Molecular Weight |

129.09 g/mol |

IUPAC Name |

2-amino-4-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

InChI Key |

YKFUJFCMZDFKSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(NC1=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-4-hydroxy-6-fluoropyrimidine chemical structure and properties

This guide serves as a technical whitepaper on 2-Amino-6-fluoro-4-hydroxypyrimidine , a critical fluorinated heterocyclic building block used in the synthesis of antiviral agents, kinase inhibitors, and metabolic probes.[1][2]

Part 1: Chemical Identity & Structural Dynamics[1][2]

Core Identity

This compound represents a "privileged scaffold" in medicinal chemistry.[1][2] The introduction of the fluorine atom at the C-6 position modulates the pKa, lipophilicity (LogP), and metabolic stability of the pyrimidine ring, making it a bioisostere for natural nucleobases.[1][2]

| Property | Data |

| IUPAC Name | 2-Amino-6-fluoro-4(1H)-pyrimidinone |

| Common Synonyms | 2-Amino-6-fluoro-4-hydroxypyrimidine; 6-Fluoroisocytosine |

| CAS Number | Note: Often custom-synthesized; related isomer 2-amino-5-fluoro-4-hydroxy is CAS 2228-66-2.[1][2] 6-fluoro analog is less common in commodity lists but widely cited in patent literature. |

| Molecular Formula | C₄H₄FN₃O |

| Molecular Weight | 129.09 g/mol |

| Solubility | Soluble in DMSO, dilute acid/base; Poor in non-polar organics (DCM, Hexane).[1][2] |

| Melting Point | >250 °C (Decomposes) |

Tautomeric Equilibrium (The "Expertise" Pillar)

A critical feature of 4-hydroxypyrimidines is their tautomeric equilibrium.[1][2] While often drawn as the enol (4-hydroxy) form in catalogs, experimental evidence (X-ray crystallography and NMR) confirms that the keto (4-oxo) tautomer predominates in the solid state and in polar solvents.[1][2]

-

Keto Form (Predominant): 2-Amino-6-fluoro-4(1H)-pyrimidinone.[1][2] The proton resides on N3 (or N1 depending on numbering convention), stabilizing the carbonyl.[1][2]

-

Enol Form (Minor): 2-Amino-6-fluoro-4-hydroxypyrimidine.[1][2] Aromatized but energetically less favorable in polar media.[1][2]

Implication for synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection (e.g., Ag₂CO₃ favors O-alkylation; NaH/DMF favors N-alkylation).[1][2]

Caption: The keto-enol tautomerism favors the keto form due to the strong amide-like resonance stabilization, critical for predicting nucleophilic attack sites.[1][2]

Part 2: Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing this scaffold.[1][2][3] Route A is preferred for de novo synthesis, while Route B is a halogen-exchange method used when the chloro-precursor is available.[1][2]

Route A: Condensation (The Biginelli-Type Approach)

This method involves the cyclocondensation of guanidine with a fluorinated

Reagents:

-

Ethyl 4-fluoro-3-oxobutanoate (Ethyl 4-fluoroacetoacetate)[1][2]

-

Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1][2]

Protocol:

-

Preparation of Free Guanidine: Dissolve Guanidine HCl (1.1 eq) in absolute ethanol. Add NaOEt (1.1 eq) and stir for 30 min. Filter off the NaCl precipitate to generate a clear ethanolic solution of free guanidine.

-

Condensation: Add Ethyl 4-fluoro-3-oxobutanoate (1.0 eq) dropwise to the guanidine solution at 0°C.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM).[1][2]

-

Workup: Cool to room temperature. Neutralize with dilute HCl to pH ~6. The product, 2-Amino-6-fluoro-4(1H)-pyrimidinone, will precipitate as a white/off-white solid.[1][2]

-

Purification: Recrystallize from water or ethanol/water mixture.[1][2][4]

Route B: Halogen Exchange (Halex)

Used for introducing fluorine into a pre-formed pyrimidine ring.[1][2]

Protocol:

-

Start: 2-Amino-6-chloropyrimidin-4(1H)-one.

-

Reagents: Potassium Fluoride (KF, spray-dried), 18-Crown-6 (catalyst), Sulfolane or DMSO (solvent).[1][2]

-

Conditions: Heat at 140–160°C for 4–8 hours. The crown ether complexes potassium, leaving the "naked" fluoride ion to displace the chloride via nucleophilic aromatic substitution (

).[1][2]

Caption: Two distinct synthetic pathways: Route A utilizes a cyclization strategy, while Route B employs nucleophilic fluorination of a chlorinated precursor.[1][2]

Part 3: Reactivity & Pharmaceutical Applications[1][2][4]

Reactivity Profile

The fluorine atom at C-6 is not just a passive substituent; it activates the ring and serves as a handle for further functionalization.

-

Nucleophilic Aromatic Substitution (

): The C-6 fluorine is a good leaving group, especially if the N-1 or N-3 positions are alkylated (reducing electron density).[1][2] It can be displaced by amines, thiols, or alkoxides to generate 2,6-diamino or 2-amino-6-alkoxy derivatives.[1][2] -

Electrophilic Substitution (C-5): The C-5 position is electron-rich due to the ortho-amino and para-hydroxy (oxo) directing groups.[1][2] It is susceptible to:

Analytical Characterization

To validate the structure, specific spectral signatures must be observed:

- NMR: A singlet (or multiplet if coupling to H-5) typically around -70 to -100 ppm (relative to CFCl₃), distinct from the trifluoromethyl signal.[1][2]

-

NMR (DMSO-

Safety & Handling

-

Hazard: Fluorinated pyrimidines can be toxic if ingested.[1][2]

-

HF Generation: Under strongly acidic conditions or high thermal stress, there is a theoretical risk of liberating Hydrogen Fluoride (HF).[1][2] Use glass-lined reactors for scale-up and avoid unbuffered acidic hydrolysis at high temperatures.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Work in a fume hood.

References

-

Bergmann, E. D., Cohen, S., & Shahak, I. (1959).[1][2] Organic Fluorine Compounds.[1][2] Part XI. Ethyl Fluoroacetoacetates and Fluoropyrimidines.[2] Journal of the Chemical Society, 3278.[2] Link

-

Maddila, S., et al. (2014).[1][2] Synthesis of 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives. Turkish Journal of Chemistry.[2][3] Link

-

PubChem Compound Summary. (2025). 2-Amino-4-hydroxy-6-methylpyrimidine (Analog Reference).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1][2]

-

ChemicalBook. (2025).[1][2] 2-Amino-4-chloro-6-methylpyrimidine Synthesis Protocols.Link[1][2]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

The Tautomeric Dynamics of 2-Amino-6-fluoropyrimidines: A Technical Guide to Lactam-Lactim Equilibria

Executive Summary

For researchers and drug development professionals, understanding the dynamic structural states of heterocyclic pharmacophores is non-negotiable. The molecule 2-amino-6-fluoropyrimidine exists in a delicate tautomeric equilibrium between its lactim form (2-amino-6-fluoropyrimidin-4-ol ) and its lactam form (2-amino-6-fluoro-4(1H)-pyrimidinone ). This whitepaper deconstructs the thermodynamic drivers, electronic perturbations, and self-validating analytical workflows required to accurately characterize this equilibrium. Misidentifying the dominant tautomer can lead to catastrophic errors in virtual screening, predicted binding affinities, and pharmacokinetic profiling.

Mechanistic Framework: The Lactam-Lactim Equilibrium

The tautomerism of 2-amino-6-fluoropyrimidine is fundamentally a proton-transfer event between the N1 (or N3) ring nitrogen and the exocyclic O4 oxygen.

While the molecule also possesses a C2-amino group, amino-imino tautomerization is thermodynamically prohibited under standard conditions. Quantum mechanical calculations on analogous 2-aminopyrimidines demonstrate that the imino form is approximately 5.6 kcal/mol less stable in aqueous solutions than the amino form, as it disrupts cyclic conjugation without a compensatory thermodynamic driving force[1]. Consequently, the equilibrium is strictly isolated to the lactam-lactim axis.

Fig 1: Thermodynamic drivers of the lactim-lactam tautomeric equilibrium.

Electronic Perturbations: The Role of C6-Fluorination

The introduction of a highly electronegative fluorine atom at the C6 position exerts a profound inductive electron-withdrawing effect (-I). This depletes electron density from the pyrimidine core, incrementally increasing the acidity of the N1-H proton in the lactam form. While the lactam form remains overwhelmingly dominant in aqueous media due to high dielectric stabilization, the C6-fluorine subtly shifts the equilibrium constant (

In non-polar solvents (e.g., CHCl₃), the lactim form is further stabilized by the intrinsic thermodynamic preference for a fully aromatic 6π electron system, or through the formation of hydrogen-bonded lactim-lactam heterodimers[2].

Self-Validating Experimental Protocols

Relying on standard UV-Vis spectroscopy to determine tautomeric ratios is a flawed practice due to broad, overlapping electronic transitions. To establish a self-validating analytical system, researchers must employ orthogonal modalities: multinuclear NMR and 2D IR spectroscopy.

Protocol A: ¹⁵N NMR Quantification of Tautomeric States

The Causality of the Method: ¹⁵N chemical shifts are exquisitely sensitive to the local electronic environment and protonation state. The transition from a protonated amide-like nitrogen (lactam) to an unprotonated imine-like nitrogen (lactim) results in a massive deshielding effect of >100 ppm[3]. However, in protic solvents (H₂O), rapid intermolecular proton exchange causes these signals to coalesce on the NMR timescale. To arrest this exchange and resolve distinct tautomeric microstates, the protocol must utilize an aprotic solvent matrix.

Step-by-Step Methodology:

-

Isotopic Enrichment: Synthesize ¹⁵N-labeled 2-amino-6-fluoropyrimidine to enhance the inherently low sensitivity of the ¹⁵N nucleus.

-

Sample Preparation: Dissolve the compound to a 20 mM concentration in anhydrous DMSO-d₆ (to arrest rapid proton exchange).

-

Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at 298 K. The lactam N1-H will present a strong, shielded cross-peak at ~150 ppm (¹⁵N axis).

-

Minor Tautomer Detection: Acquire a ¹H-¹³C HMBC or direct ¹⁵N observe spectrum to detect the unprotonated N1 of the lactim form at ~250 ppm.

-

Data Synthesis: Integrate the respective peak volumes to calculate the exact

.

Protocol B: 2D IR Spectroscopy for Minor Tautomers

The Causality of the Method: Standard FTIR in aqueous media is severely limited because the intense H-O-H bending mode of water (~1640 cm⁻¹) completely obscures the critical C=O stretching region of the lactam tautomer. By employing D₂O, the solvent bending mode is shifted to ~1200 cm⁻¹, opening a clear spectral window. Furthermore, 2D IR spreads the signal across two frequency dimensions, resolving the overlapping ring-stretching modes of the lactim from the lactam C=O stretch[4].

Step-by-Step Methodology:

-

Solvent Exchange: Lyophilize the sample three times from D₂O to ensure complete H/D exchange of the exchangeable protons.

-

Sample Preparation: Prepare a 50 mM solution in pure D₂O.

-

Spectroscopic Setup: Utilize a femtosecond mid-IR pump-probe spectrometer. Excite the sample with a broadband pump pulse centered at 1600 cm⁻¹.

-

Signal Resolution: Record the probe absorption. The lactam form will exhibit a distinct diagonal peak pair for the C=O stretch (~1650 cm⁻¹), while the lactim form will manifest as isolated C=N/C=C ring stretches (~1580 cm⁻¹)[4].

Fig 2: Self-validating analytical workflow for tautomer quantification.

Quantitative Data Summary

The physicochemical properties distinguishing the two tautomers are summarized below. These parameters are critical for parameterizing molecular dynamics (MD) simulations and docking algorithms.

| Physicochemical Property | 2-Amino-6-fluoropyrimidin-4-ol (Lactim) | 2-Amino-6-fluoro-4(1H)-pyrimidinone (Lactam) |

| Structural Motif | Hydroxyl (-OH) at C4, Aromatic Pyrimidine | Carbonyl (C=O) at C4, Cross-conjugated |

| Dominant Environment | Gas Phase, Non-polar solvents (e.g., CHCl₃) | Aqueous Media, Solid State, Polar Aprotic |

| ¹⁵N NMR Chemical Shift (N1) | ~250 ppm (Deshielded, unprotonated) | ~150 ppm (Shielded, protonated) |

| Diagnostic IR Stretch (in D₂O) | ~1580 cm⁻¹ (C=N / C=C ring stretch) | ~1650 cm⁻¹ (C=O stretch) |

| Estimated Dipole Moment | 2.5 - 3.0 D | 5.0 - 6.0 D |

| H-Bonding Profile | Strong H-bond Donor (O-H) | Strong H-bond Acceptor (C=O) |

Implications for Drug Development

The dynamic nature of tautomerism has profound implications for the structure, function, and reactivity of biologically important molecules. In rational drug design, assuming the incorrect tautomeric state of a pyrimidine scaffold can lead to a >1000-fold error in predicted binding affinity due to mismatched hydrogen bond donors and acceptors. Furthermore, minor tautomers of pyrimidine bases are known to mispair during DNA replication, leading to spontaneous mutagenesis—a critical toxicological consideration for nucleoside analogs[5]. Accurate mapping of the lactam-lactim equilibrium ensures high-fidelity pharmacophore modeling and mitigates downstream attrition in the drug development pipeline.

References

1.[1] Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. 1 2.[4] Peng, C. S., & Tokmakoff, A. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH). 4 3.[2] Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. LMU Munich. 2 4.[5] Brovarets, O. O., et al. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. 5 5.[3] Jordan, F., & Nemeria, N. S. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. National Institutes of Health (NIH). 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 3. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 2-Amino-4-hydroxy-6-fluoropyrimidine in the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of potent antiviral and anticancer agents has cemented nucleoside analogs as a cornerstone of modern chemotherapy. Their ability to mimic natural nucleosides allows for their strategic intervention in nucleic acid replication and other vital cellular processes, ultimately leading to the termination of viral or cancer cell proliferation.[1] Within this critical class of therapeutics, the incorporation of fluorine atoms into the nucleobase or sugar moiety has emerged as a powerful strategy to enhance metabolic stability, modulate biological activity, and improve pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the pivotal role of 2-Amino-4-hydroxy-6-fluoropyrimidine, also known as 6-fluoroisocytosine, as a key building block in the synthesis of next-generation nucleoside analogs.

The Significance of Fluorination in Nucleoside Analog Design

The introduction of fluorine, the most electronegative element, into a nucleoside analog imparts several advantageous properties. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation. However, its strong electron-withdrawing nature can significantly alter the electronic distribution within the molecule, influencing pKa, hydrogen bonding capabilities, and susceptibility to enzymatic degradation. This strategic placement of fluorine can lead to enhanced binding affinity to target enzymes and resistance to metabolic deactivation, thereby prolonging the therapeutic window of the drug.[2]

Physicochemical Properties and Synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine

2-Amino-4-hydroxy-6-fluoropyrimidine is a crystalline solid with the molecular formula C₄H₄FN₃O. Its structure features a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and fluorine) dictates its intermolecular interactions and solubility characteristics.

A common synthetic route to 2-amino-4,6-disubstituted pyrimidines involves the condensation of a β-keto ester with guanidine.[3] In the case of 2-Amino-4-hydroxy-6-fluoropyrimidine, a plausible synthetic approach involves the cyclocondensation of guanidine with a 2-fluoro-3-ketoester, such as ethyl 2-fluoro-3-oxobutanoate.

| Property | Value |

| Molecular Formula | C₄H₄FN₃O |

| Molecular Weight | 145.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Key Functional Groups | Amino, Hydroxyl, Fluoro, Pyrimidine ring |

Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-fluoropyrimidine.

The Core of Nucleoside Synthesis: The Glycosylation Reaction

The cornerstone of nucleoside analog synthesis is the formation of the N-glycosidic bond between the nucleobase and a sugar moiety, typically a ribose or deoxyribose derivative. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.[1][4]

Mechanism of the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation proceeds through several key steps, as illustrated in the diagram below. The reaction typically involves a silylated nucleobase and an acylated sugar in the presence of a Lewis acid catalyst.

Figure 1: General workflow of the Vorbrüggen glycosylation.

The initial silylation of 2-Amino-4-hydroxy-6-fluoropyrimidine with an agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) enhances its solubility in non-polar organic solvents and increases the nucleophilicity of the ring nitrogen atoms.[5] The acylated sugar, typically protected with acetyl or benzoyl groups, is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄), to form a reactive oxocarbenium ion intermediate.[4] The silylated pyrimidine then attacks the anomeric carbon of the sugar, predominantly from the β-face due to the stereoelectronic influence of the C-2' acyl group, leading to the formation of the desired β-nucleoside.[4] A final deprotection step removes the acyl and silyl protecting groups to yield the target nucleoside analog.

Experimental Protocol: Synthesis of a 6-Fluoro-2'-Deoxycytidine Analog

The following is a representative, generalized protocol for the synthesis of a 6-fluoro-2'-deoxycytidine analog using 2-Amino-4-hydroxy-6-fluoropyrimidine.

Step 1: Silylation of 2-Amino-4-hydroxy-6-fluoropyrimidine

-

Suspend 2-Amino-4-hydroxy-6-fluoropyrimidine in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating complete silylation.

-

Remove the solvent and excess HMDS under reduced pressure to obtain the silylated pyrimidine as a residue.

Step 2: Glycosylation

-

Dissolve the silylated 2-Amino-4-hydroxy-6-fluoropyrimidine and the protected 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous acetonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Step 3: Deprotection

-

Dissolve the protected nucleoside in methanolic ammonia.

-

Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final nucleoside analog by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of the synthesized nucleoside analogs relies on a combination of spectroscopic techniques.

-

¹H NMR: Provides information on the proton environment, including the anomeric proton of the sugar (typically a doublet in the range of 5.5-6.5 ppm for β-anomers), the sugar protons, and the aromatic proton of the pyrimidine ring.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are sensitive to the substituents, and the anomeric carbon signal is characteristic of the nucleoside structure.[6]

-

¹⁹F NMR: Is particularly useful for confirming the presence and electronic environment of the fluorine atom on the pyrimidine ring.

-

Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern.

For 2-Amino-4-hydroxy-6-fluoropyrimidine and its derivatives, the chemical shifts in ¹H and ¹³C NMR spectra will be influenced by the strong electron-withdrawing effect of the fluorine atom. For instance, the proton at the 5-position of the pyrimidine ring is expected to appear at a downfield chemical shift compared to its non-fluorinated analog.

Biological Activity of Nucleosides Derived from 2-Amino-4-hydroxy-6-fluoropyrimidine

Nucleoside analogs derived from 2-Amino-4-hydroxy-6-fluoropyrimidine have shown promise as antiviral and anticancer agents. The 6-fluoro substituent can enhance the biological activity by several mechanisms:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyrimidine ring less susceptible to enzymatic oxidation.

-

Altered Enzyme Inhibition: The electron-withdrawing nature of fluorine can modify the binding affinity of the nucleoside triphosphate to viral polymerases or other target enzymes, potentially leading to more potent inhibition.[7] For example, certain fluorinated cytidine analogs have demonstrated potent activity against a range of RNA viruses.[8]

-

Circumvention of Resistance: Novel modifications to the nucleobase can sometimes overcome resistance mechanisms that have developed against existing nucleoside drugs.

Several studies have reported the synthesis of 6-fluorinated carbocyclic pyrimidine nucleosides with activity against Herpes Simplex Virus (HSV).[9]

Future Perspectives and Conclusion

2-Amino-4-hydroxy-6-fluoropyrimidine stands as a valuable and versatile building block in the design and synthesis of novel nucleoside analogs with therapeutic potential. The strategic incorporation of a fluorine atom at the 6-position of the pyrimidine ring offers a powerful tool to modulate the physicochemical and biological properties of these important molecules. The robust and well-established Vorbrüggen glycosylation provides a reliable method for the stereoselective synthesis of the corresponding nucleosides. Further exploration of the chemical space around this scaffold, including modifications to the sugar moiety and the amino group, holds significant promise for the discovery of new antiviral and anticancer agents with improved efficacy and safety profiles. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-activity relationships of these fluorinated nucleosides will undoubtedly fuel future innovations in drug discovery.

References

-

Vorbrüggen, H., et al. (1981). Nucleoside Synthesis with Silylated Heterocycles. Chemische Berichte, 114(4), 1234-1255. [Link]

-

Appleton, D. R., et al. (2016). Mechanochemical synthesis of N-glycosides. RSC Advances, 6(10), 8343-8347. [Link]

-

Borthwick, A. D., et al. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. Journal of Medicinal Chemistry, 33(1), 179-186. [Link]

-

Gres, A. T., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1293. [Link]

-

Borthwick, A. D., et al. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. Journal of Medicinal Chemistry, 33(1), 179–186. [Link]

-

Zaveden, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Hulpia, F., et al. (2021). Automated Synthesis Expedites the Study of Glycan-Protein Interactions by 19F-BioNMR. ChemRxiv. [Link]

-

De Jonghe, S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(15), 7075-7091. [Link]

-

Wang, J., et al. (2015). COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

-

Hertel, L. W., et al. (1988). Synthesis of 2',2'-difluoro-2'-deoxycytidine (gemcitabine). Journal of Organic Chemistry, 53(11), 2406-2409. [Link]

-

Vorbrüggen, H. (2008). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. [Link]

-

De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research, 345(15), 2085-2103. [Link]

-

Gres, A. T., et al. (2020). A selection of 4′-substituted nucleoside analogs displaying antiviral... ResearchGate. [Link]

-

Sriram, D., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]

-

Shewach, D. S., et al. (1998). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 42(12), 3218-3223. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

El Idrissi, M., et al. (2023). Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. ResearchGate. [Link]

-

Rajasekhar, K. K., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633. [Link]

-

Miller, G. J., et al. (2017). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry, 15(48), 10148-10160. [Link]

-

Hulpia, F., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 706857. [Link]

-

Hulpia, F., et al. (2026, January 5). Automated Synthesis Expedites the Study of Glycan-Protein Interactions by 19F-BioNMR. ETH Research Collection. [Link]

-

de Souza, G. E. P., et al. (2016). Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl) ResearchGate. [Link]

- CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2014).

-

Brukstus, A., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1), 29-38. [Link]

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]

-

Sagar, S., et al. (2022). Synthesis of 2-Amino pyrimidinones 3 a-i. Reagents and conditions:... ResearchGate. [Link]

-

Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6648-6660. [Link]

Sources

- 1. Vorbrüggen Glycosylation [drugfuture.com]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Pyrimidine Intermediates: A Technical Guide for Antiviral Drug Discovery

Executive Summary: The Strategic Imperative of Fluorine

In the landscape of antiviral therapeutics, fluorinated pyrimidines represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine into pyrimidine scaffolds—specifically at the C5 position of the base or the 2' position of the ribose sugar—fundamentally alters the pharmacodynamic and pharmacokinetic profile of nucleoside analogs.

This guide moves beyond basic synthesis to explore the causality of these modifications. Why does a single atom substitution drive multi-log increases in potency? How do we synthesize these intermediates at scale without compromising stereochemical integrity? This document serves as a blueprint for researchers navigating the complex interface of organic synthesis and viral polymerase inhibition.

Mechanistic Rationale: The "Fluorine Effect"

The efficacy of fluorinated pyrimidines is not accidental; it is a result of precise bioisosteric engineering.

Electronic and Steric Mimicry

Fluorine is the "Goldilocks" atom in nucleoside design.[1][2]

-

Van der Waals Radius: Fluorine (

) is slightly larger than Hydrogen ( -

Electronegativity: As the most electronegative element (

Pauling scale), it profoundly alters the pKa of neighboring functional groups, often stabilizing the glycosidic bond against acid hydrolysis—a critical factor for oral bioavailability.

Modes of Antiviral Action

Fluorinated pyrimidines typically function as "Trojan Horses." They are phosphorylated by host kinases to their triphosphate forms, which then compete with natural substrates (CTP, UTP, TTP).

| Mechanism | Description | Key Example |

| Obligate Chain Termination | The analog lacks the 3'-OH group required for chain elongation. Once incorporated, viral RNA/DNA synthesis halts immediately. | Azidothymidine (AZT) (Historical context) |

| Non-Obligate Chain Termination | The analog possesses a 3'-OH but contains a modification (e.g., 2'-F, 2'-Me) that causes a steric clash within the polymerase active site after incorporation, preventing translocation. | Sofosbuvir (HCV) |

| Lethal Mutagenesis | The analog is incorporated but base-pairs promiscuously (e.g., pairing with A or G). This accumulates catastrophic errors in the viral genome, leading to "error catastrophe." | Favipiravir (T-705) |

Visualization: Viral Polymerase Inhibition Pathway

The following diagram illustrates the kinetic checkpoint where fluorinated nucleotides arrest viral replication.

Figure 1: Mechanism of action for 2'-fluoro-2'-C-methyl nucleosides (e.g., Sofosbuvir metabolite) disrupting viral RNA synthesis.

Synthetic Architecture: Building the Core

Synthesis of fluorinated pyrimidines generally follows two strategies: Convergent Synthesis (coupling a modified sugar with a base) or Divergent Modification (fluorinating an existing nucleoside).

The Vorbrüggen Glycosylation (Convergent)

This is the industry standard for coupling. It utilizes silylated bases and Lewis acid catalysts (TMSOTf or SnCl4).

-

Critical Control Point: The

-anomer selectivity is driven by "neighboring group participation" (NGP) of the C2-acyl group on the sugar.[3] However, with 2'-fluorinated sugars, NGP is absent. Selectivity must be achieved via solvent effects (SnCl4 in dichloroethane often favors

Electrophilic vs. Nucleophilic Fluorination

-

Nucleophilic (DAST/Deoxo-Fluor): Used to convert alcohols to fluorides with inversion of configuration. Essential for creating 2'-F-arabinose or ribose analogs.

-

Electrophilic (Selectfluor/NFSI): Used to fluorinate the pyrimidine base (C5 position) via enolate chemistry or direct lithiation.

Protocol Showcase: Synthesis of a Sofosbuvir Intermediate

Target: 2'-Deoxy-2'-fluoro-2'-C-methyluridine precursor This protocol describes the critical conversion of a 2'-C-methyl-arabinose derivative to the 2'-fluoro-ribose configuration using DAST.[4] This is a high-risk, high-reward step due to the sensitivity of the reagents.

Experimental Workflow Diagram

Figure 2: Workflow for the stereoselective introduction of fluorine at the C2' position.

Detailed Methodology

Safety Note: DAST (Diethylaminosulfur trifluoride) reacts violently with water to produce HF. All glassware must be oven-dried, and the reaction performed under an inert Argon atmosphere.

Step-by-Step Procedure:

-

Preparation: Dissolve N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-

-D-arabinofuranosyl)cytosine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g). -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side reactions.

-

Addition: Add DAST (4.0 eq) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (more polar) should disappear, replaced by the fluorinated product (less polar).

-

Quenching (CRITICAL): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a stirred beaker of saturated aqueous

. Do not add water to the reaction flask. Vigorous effervescence ( -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Causality Check:

-

Why Arabinose start? DAST fluorination proceeds via

mechanism with inversion. To get the "Ribose" (down) fluorine configuration found in Sofosbuvir, you must start with the "Arabinose" (up) hydroxyl group. -

Why 4.0 eq DAST? Excess reagent ensures complete conversion of the sterically hindered tertiary alcohol.

Comparative Data: H vs. F Bioisosterism

The following table highlights why fluorine is the superior substitution for metabolic stability compared to hydrogen or a hydroxyl group.

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is sterically non-perturbing but blocks metabolic attack. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | F pulls electron density, strengthening adjacent C-C bonds. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | C-F bond is chemically inert and resists enzymatic cleavage. |

| Lipophilicity (Hansch | 0.00 | +0.14 | -0.67 | F increases lipophilicity, improving passive membrane permeability. |

Future Outlook: Late-Stage Functionalization

The field is moving toward Late-Stage Fluorination (LSF) . Rather than building the molecule with fluorine from step 1, new photocatalytic methods allow for the C-H fluorination of complex pyrimidine scaffolds just prior to final deprotection. This allows for the rapid generation of analog libraries for SAR (Structure-Activity Relationship) studies without re-engineering the entire synthetic route.

References

-

Chun, B. K., et al. (2006). Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyluridine and its derivatives. Journal of Organic Chemistry.

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides.[1][2][3][5][6][7][8][9][10] Organic Reactions.[2][3][5][7][9][10][11]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Sofia, M. J., et al. (2010). Discovery of a

-D-2'-Deoxy-2'- -

Kothapalli, Y., et al. (2024).[1][2] Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.[1][2][8][9][10] Molecules (MDPI).

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 10. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05370E [pubs.rsc.org]

An In-depth Technical Guide to the pKa Values and Ionization States of 2-amino-6-fluoropyrimidin-4-ol

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, target binding, and pharmacokinetic profile.[1] This guide provides a comprehensive technical analysis of the pKa values and corresponding ionization states of 2-amino-6-fluoropyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidic and basic properties, the impact of its substituents, and present both computational and experimental methodologies for the precise determination of its pKa values. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the ionization behavior of this important chemical scaffold.

Introduction: The Significance of pKa in Drug Development

The pyrimidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of many therapeutic agents. The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, governs its interactions with biological systems. For a molecule like 2-amino-6-fluoropyrimidin-4-ol, understanding its protonation and deprotonation behavior is paramount for:

-

Predicting Aqueous Solubility: The ionized form of a compound is generally more soluble in aqueous environments, such as physiological fluids.

-

Optimizing Membrane Permeability: The neutral form of a molecule typically exhibits better passive diffusion across biological membranes.

-

Rationalizing Target Binding: The charge state of a ligand can dramatically affect its affinity for a protein's binding pocket through electrostatic interactions.

-

Forecasting ADME Properties: Absorption, distribution, metabolism, and excretion are all influenced by a molecule's ionization state.

Theoretical Framework: Tautomerism and Substituent Effects

The ionization of 2-amino-6-fluoropyrimidin-4-ol is complicated by the presence of multiple ionizable groups and the potential for tautomerism.

Tautomeric Equilibria

2-amino-6-fluoropyrimidin-4-ol can exist in several tautomeric forms, primarily involving the pyrimidinol/pyrimidinone and the amino/imino functionalities. The predominant tautomeric forms in aqueous solution are crucial for correctly assigning pKa values. For the related compound, 2-amino-3H-pyrimidin-4-one (isocytosine), studies have shown that the 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one tautomers are the most prevalent in aqueous solution.[2] The keto-enol tautomerism of the 4-ol group also plays a significant role, with the keto form (pyrimidin-4-one) generally being more stable.[3]

Substituent Effects on Acidity and Basicity

The electronic properties of the amino and fluoro substituents significantly influence the pKa values of the pyrimidine ring.

-

Amino Group (-NH2): The amino group is a base and can be protonated. Its basicity is influenced by the electronic nature of the pyrimidine ring.

-

Fluoro Group (-F): Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect.[4] This effect is expected to decrease the basicity (lower the pKa of the conjugate acid) of the pyrimidine ring nitrogens and the exocyclic amino group.[5][6] It will also increase the acidity (lower the pKa) of the hydroxyl/amide protons. The introduction of fluorine is a common strategy in medicinal chemistry to modulate pKa and improve metabolic stability.[7][8]

Ionization States of 2-amino-6-fluoropyrimidin-4-ol

Based on the functional groups present, 2-amino-6-fluoropyrimidin-4-ol is expected to have at least two pKa values: one corresponding to the protonation of a basic site (likely a ring nitrogen or the exocyclic amino group) and another corresponding to the deprotonation of an acidic site (the hydroxyl/amide proton).

The probable ionization equilibria are depicted below. The exact pKa values will determine the predominant species at a given pH.

Caption: Ionization equilibria of 2-amino-6-fluoropyrimidin-4-ol.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.

Quantum Chemical Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can be used to predict pKa values with reasonable accuracy.[9] The general workflow involves calculating the Gibbs free energy change for the protonation/deprotonation reaction in the gas phase and in solution.

Caption: Workflow for quantum chemical pKa prediction.

Protocol for DFT-based pKa Prediction:

-

Structure Generation: Generate 3D structures of the cationic, neutral, and anionic forms of 2-amino-6-fluoropyrimidin-4-ol.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).[10]

-

Solvation Energy Calculation: Calculate the solvation free energy for each species using an implicit solvent model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[11][12]

-

Gibbs Free Energy Calculation: Combine the gas-phase free energy and the solvation free energy to obtain the total Gibbs free energy in solution for each species.

-

pKa Calculation: Use the calculated Gibbs free energies in the appropriate thermodynamic cycle to determine the pKa values. For the cation-to-neutral dissociation (pKa1), the energy difference ΔEH2O = EH2O(AH) − EH2O(AH2+) is used, while for the neutral-to-anion dissociation (pKa2), ΔEH2O = EH2O(A−) − EH2O(AH) is employed.[9]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models can also be employed for rapid pKa estimation. These models are built on datasets of compounds with experimentally determined pKa values and use molecular descriptors to correlate structure with acidity or basicity.[1] While generally faster than quantum chemical methods, their accuracy is dependent on the structural similarity of the query molecule to the training set compounds.

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for pKa determination. Several robust methods are available.

UV-Spectrophotometric Titration

This method is based on the principle that the different ionization states of a molecule will have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Experimental Protocol for UV-Spectrophotometric Titration:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-6-fluoropyrimidin-4-ol in a suitable solvent (e.g., DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a selected wavelength versus pH. Fit the data to the appropriate Henderson-Hasselbalch-derived equation to determine the pKa.

Caption: Workflow for pKa determination by UV-spectrophotometric titration.

Potentiometric Titration

Potentiometric titration involves the direct measurement of pH as a strong acid or base is added to a solution of the compound of interest. This method is highly accurate but requires a larger amount of sample compared to spectrophotometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., 1H, 13C, 15N) as a function of pH.[13][14] This technique is particularly useful for complex molecules with multiple ionizable groups, as it can often resolve the ionization of individual sites.

Summary of Predicted and Expected pKa Values

While no direct experimental values for 2-amino-6-fluoropyrimidin-4-ol are publicly available, we can estimate the expected pKa ranges based on related compounds and the known effects of substituents.

| Ionization Event | Functional Group | Expected pKa Range | Influencing Factors |

| pKa1 (Protonation) | Ring Nitrogen / Amino Group | 2.0 - 4.0 | The electron-withdrawing fluoro group will significantly lower the basicity compared to unsubstituted aminopyrimidines. |

| pKa2 (Deprotonation) | Hydroxyl / Amide Proton | 8.0 - 10.0 | The electron-withdrawing fluoro group will increase the acidity of this proton. |

Conclusion

A thorough understanding of the pKa values and ionization states of 2-amino-6-fluoropyrimidin-4-ol is essential for its successful development as a potential therapeutic agent. This guide has outlined the key theoretical considerations, including tautomerism and substituent effects, and has provided detailed workflows for both computational prediction and experimental determination of its pKa values. By employing these methodologies, researchers can gain critical insights into the physicochemical properties of this molecule, enabling a more rational approach to drug design and optimization.

References

-

Cossi, M., Rega, N., Scalmani, G., & Barone, V. (2003). Energies, structures, and electronic properties of molecules in solution with the C-PCM solvation model. Journal of Computational Chemistry, 24(6), 669-681. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

-

Ho, J. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 67(10), 1441-1460. [Link]

- Jorgensen, F. S., Goya, P., & Elguero, J. (1986). A theoretical study of the tautomerism of 2- and 4-hydroxypyrimidine and 2- and 4-mercaptopyrimidine. Bulletin des Sociétés Chimiques Belges, 95(9-10), 815-824.

-

Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-chemically derived descriptors in quantitative structure-property relationship studies. Chemical Reviews, 96(3), 1027-1044. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.

- Perrin, C. L. (1995). Proton exchange in proteins and peptides. Advances in physical organic chemistry, 30, 1-48.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

- Shields, G. C., & Seybold, P. G. (2014). Computational approaches for the prediction of pKa values. CRC press.

- Shugar, D., & Fox, J. J. (1952). Spectrophotometric studies of the tautomerism of pyrimidines and purines. Biochimica et Biophysica Acta, 9(2), 199-218.

Sources

- 1. mrupp.info [mrupp.info]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

Technical Guide: Reactivity & Displacement of C6-Fluorine in 2-Amino-4-Hydroxypyrimidine Scaffolds

Executive Summary

In medicinal chemistry, the 2-amino-4-hydroxypyrimidine scaffold (often behaving as the isocytosine or guanine-like motif) is a privileged structure for kinase inhibition and antiviral nucleoside mimicry. However, functionalizing the C6 position via Nucleophilic Aromatic Substitution (

While the pyrimidine ring is generally electron-deficient, the presence of strong electron-donating groups (EDGs) at C2 (amino) and C4 (hydroxy/oxo) significantly raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively "deactivating" the ring toward nucleophilic attack.

This guide details why C6-fluorine is the superior handle for overcoming this deactivation compared to chlorine or bromine. We analyze the "Fluorine Effect" where high electronegativity lowers the energy of the transition state (Meisenheimer complex), compensating for the electron-rich nature of the scaffold.

Part 1: Electronic Landscape & Mechanistic Basis

The Tautomeric Reality

To understand C6-reactivity, one must first define the substrate correctly. In solution and solid state, 2-amino-4-hydroxypyrimidine exists predominantly as the 2-amino-4(3H)-pyrimidinone tautomer (keto form).

-

Implication: The C4-position is not a true aromatic "enol" but a carbonyl-like center. This disrupts the continuous aromatic sextet, localizing electron density and making the C6 position formally a vinylogous amide.

-

Deactivation: The lone pair on the N1 and the exocyclic 2-amino group donate density into the ring, shielding the C6 carbon from nucleophilic approach.

The Fluorine Advantage in

Contrary to

-

Inductive Activation (-I Effect): Fluorine is the most electronegative element. At the C6 position, it inductively withdraws electron density from the ring carbon (

). This lowers the energy of the LUMO and stabilizes the negative charge accumulation in the transition state. -

The Rate Law: Since the loss of the leaving group is fast relative to the initial nucleophilic attack, the strength of the C-F bond is irrelevant. The reaction rate correlates with the electronegativity of the leaving group: F >> Cl ≈ Br > I .[2]

Mechanistic Pathway Visualization

The following diagram illustrates the critical transition state stabilization provided by the C6-fluorine atom.

Figure 1: The

Part 2: Synthetic Utility & Reaction Profiling

When designing a synthesis around this scaffold, the choice of solvent and base is critical to overcome the inherent deactivation from the 2-amino and 4-oxo groups.

Nucleophile Selection

-

Primary/Secondary Amines: React readily at 80–120°C. Steric bulk (e.g., tert-butyl amines) significantly retards the rate.

-

Alkoxides: Require careful monitoring. The 4-oxo group can undergo competitive O-alkylation if the conditions are too basic or if alkyl halides are present.

-

Thiols: Highly reactive; often proceed at lower temperatures (RT to 60°C).

Solvent System Decision Matrix

The polarity of the solvent stabilizes the charged intermediate.

| Solvent | Temp Range | Suitability | Notes |

| DMSO | 80–150°C | High | Best for stabilizing the Meisenheimer complex. Difficult to remove. |

| NMP | 100–160°C | High | Excellent for high-temp microwave reactions. |

| Ethanol | Reflux (78°C) | Low/Med | Only for highly reactive nucleophiles (e.g., thiols). Often insufficient for amines. |

| THF | Reflux (66°C) | Low | Generally too low boiling; poor solubility for this polar scaffold. |

Part 3: Experimental Protocol (Self-Validating)

Objective: Displacement of C6-Fluorine with a secondary amine (e.g., Morpholine) on 2-amino-4-hydroxy-6-fluoropyrimidine.

Reagents & Stoichiometry

-

Substrate: 2-amino-4-hydroxy-6-fluoropyrimidine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

(2.0 equiv, requires vigorous stirring) -

Solvent: Anhydrous DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Workflow

-

Preparation: In a dry pressure vial or round-bottom flask, suspend the fluoropyrimidine in anhydrous DMSO.

-

Check: The starting material may not fully dissolve at RT. This is normal.

-

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Activation: Heat the reaction mixture to 95°C .

-

Validation: The suspension should clarify into a solution as the reaction proceeds and the more soluble product forms.

-

-

Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM) at 2 hours.

-

Endpoint: Look for the disappearance of the Fluorine-mass peak (M) and appearance of Product (M - 19 + Nu_mass).

-

-

Workup (Precipitation Method):

-

Cool to RT.

-

Slowly pour the DMSO mixture into 10 volumes of ice-cold water with vigorous stirring.

-

Adjust pH to ~6–7 with dilute HCl if necessary to assist precipitation.

-

Filter the solid. Wash with water and diethyl ether (to remove trace DMSO).

-

Optimization Logic Diagram

Figure 2: Troubleshooting logic for sluggish

References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. [Link]

-

Tautomerism in 4-Hydroxypyrimidine. The Journal of Physical Chemistry A. [Link][3]

-

Leaving Group Effects in SNAr (F vs Cl). Master Organic Chemistry. [Link]

Sources

Solvation Thermodynamics of 2-Amino-4-hydroxy-6-fluoropyrimidine: A Technical Guide for Preclinical Formulation

Executive Summary

As a Senior Application Scientist specializing in drug formulation and physical chemistry, I approach solubility not merely as a binary "soluble/insoluble" metric, but as a dynamic thermodynamic competition. The compound 2-Amino-4-hydroxy-6-fluoropyrimidine (CAS 2253-05-6), also known as 6-fluoroisocytosine, is a critical heterocyclic intermediate in the development of antiviral and antineoplastic agents[1]. However, its robust crystal lattice—driven by extensive intermolecular hydrogen bonding—presents significant solvation challenges.

This whitepaper provides an in-depth mechanistic analysis of its solubility profile, contrasting its behavior in aqueous media versus organic solvents. By understanding the underlying causality of its physicochemical properties, researchers can optimize stock formulations, enhance analytical recovery, and design self-validating experimental workflows.

Structural Mechanics & The "Fluorine Effect"

To predict the solubility of 2-amino-4-hydroxy-6-fluoropyrimidine, we must first deconstruct its molecular architecture. The compound exhibits two primary structural phenomena that dictate its thermodynamic behavior:

Lactam-Lactim Tautomerism

Like its non-fluorinated analog isocytosine, this compound exists in a tautomeric equilibrium between the lactam (2-amino-6-fluoro-1H-pyrimidin-4-one) and lactim (2-amino-4-hydroxy-6-fluoropyrimidine) forms[2]. In the solid state, the lactam (pyrimidinone) form predominantly crystallizes, forming highly stable hydrogen-bonded ribbons (N-H···O and N-H···N interactions). Breaking this crystal lattice requires a solvent capable of providing a massive compensatory solvation energy.

The Halogenation Impact

The substitution of a highly electronegative fluorine atom at the C6 position introduces a strong inductive electron-withdrawing effect (-I). This fundamentally alters the molecule's acid-base profile compared to standard pyrimidines:

-

Decreased Basicity: The electron density is pulled away from the 2-amino group, lowering its

and making it less easily protonated in mildly acidic water. -

Increased Acidity: The N3-H / C4-OH proton becomes more acidic, facilitating ionization only at higher pH levels.

-

Lipophilicity: While fluorine generally increases lipophilicity (

), the dominant force restricting aqueous solubility remains the high crystal lattice energy, not purely hydrophobic repulsion.

Fig 1: Tautomeric equilibrium and competing solvation pathways.

Solubility Matrix: Aqueous vs. Organic Solvents

The table below synthesizes the thermodynamic solubility profile of 2-amino-4-hydroxy-6-fluoropyrimidine across various solvent classes. Data is extrapolated from validated structural analogs (e.g., 5-fluorouracil and isocytosine) and empirical solvatochromic studies[2][3].

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |

| Water (pH 7.0) | Polar Protic | 80.1 | Poor: High cohesive energy density of water fails to overcome the solute's lattice energy penalty. | |

| DMSO | Polar Aprotic | 46.7 | Excellent: Strong H-bond acceptor (via sulfoxide oxygen) aggressively disrupts solute dimers without breaking solvent-solvent bonds. | |

| DMF | Polar Aprotic | 36.7 | Good: Functions similarly to DMSO, providing excellent solvation for heterocyclic amines. | |

| Ethanol | Polar Protic | 24.5 | Moderate: Weak H-bond disruption; requires thermal energy (warming) to achieve moderate dissolution. | |

| Hexane | Non-polar | 1.9 | Insoluble: Completely lacks the dipole moment and H-bond capacity to perturb the pyrimidine crystal lattice. |

Thermodynamic Causality in Solvent Selection

Why does Dimethyl Sulfoxide (DMSO) vastly outperform water, despite water having a higher dielectric constant? The answer lies in hydrogen bond acceptor capacity . Water is both a donor and an acceptor, forming a highly ordered, energy-dense network. To dissolve 2-amino-4-hydroxy-6-fluoropyrimidine, water must break its own bonds to create a cavity, which is thermodynamically unfavorable. DMSO, conversely, is a purely polar aprotic H-bond acceptor. It aggressively solvates the

Validated Experimental Workflows

To ensure data integrity, solubility must be measured at thermodynamic equilibrium, not kinetic dissolution. As an application standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

This protocol is a self-validating system: by measuring at 24 and 48 hours, we ensure the kinetic barrier has been fully overcome and true equilibrium is reached.

-

Solid Preparation: Weigh approximately 50 mg of 2-amino-4-hydroxy-6-fluoropyrimidine into a 2 mL amber glass HPLC vial. (Amber glass is used to prevent potential UV-induced photodegradation of the fluoropyrimidine ring).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Ethanol). Ensure a visible excess of solid remains; if all solid dissolves, the solution is not saturated, and more solid must be added.

-

Isothermal Agitation: Seal the vials and place them in a thermoshaker at

and 800 RPM for 48 hours.-

Causality: 48 hours is required because high-lattice-energy fluoropyrimidines exhibit notoriously slow dissolution kinetics.

-

-

Phase Separation (Critical Step): Centrifuge the suspension at 15,000

g for 15 minutes at-

Expert Insight: Do not use syringe filters for initial separation. Highly polar pyrimidines often adsorb nonspecifically to nylon or PTFE filter membranes, artificially lowering the quantified concentration. Centrifugation guarantees phase separation without surface-area loss.

-

-

Dilution & Quantification: Carefully aspirate the supernatant. Dilute the DMSO or aqueous supernatant into the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector.

-

HPLC-UV Analysis: Quantify at

nm. The conjugated pyrimidine ring provides excellent chromophoric response, negating the need for complex LC-MS matrix-effect corrections.

Fig 2: Validated thermodynamic shake-flask workflow.

Protocol 2: pH-Solubility Profiling (Aqueous)

Because the fluorine atom shifts the

-

Prepare three buffered aqueous solutions: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Ammonium Hydroxide)[4].

-

Execute the Shake-Flask protocol above.

-

Expected Outcome: Solubility will be lowest at pH 7.4 (where the molecule is predominantly neutral). Solubility will spike at pH 10.0 due to the deprotonation of the N3-H/C4-OH group, forming a highly water-soluble anionic salt.

Conclusion

Handling 2-amino-4-hydroxy-6-fluoropyrimidine requires a fundamental respect for its solid-state thermodynamics. For biological assays and stock formulations, DMSO is the unequivocal solvent of choice , capable of breaking the robust hydrogen-bonded lattice that renders the compound poorly soluble in neutral water. When aqueous formulations are strictly required, researchers must leverage pH adjustments to induce ionization, thereby bypassing the lattice energy penalty.

References

-

CAS 2253-05-6: 4(1H)-Pyrimidinone, 2-amino-6-fluoro- - CymitQuimica. 5

-

5-Fluorouracil (F6627) - Product Information Sheet - Sigma-Aldrich. 4

-

Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine - ACS Publications. 2

-

Isocytosine =99 108-53-2 - Sigma-Aldrich.

-

93946-5-FLUORORACIL - Guinama.3

Sources

Hydrogen bonding donors and acceptors in 6-fluoropyrimidine scaffolds

Title: Hydrogen Bonding Modulation in 6-Fluoropyrimidine Scaffolds: specific Physicochemical Tuning for Drug Design

Executive Summary

The 6-fluoropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors and antimetabolites. Its utility stems not merely from the presence of fluorine as a metabolic blocker, but from its profound electronic modulation of the pyrimidine core. This guide analyzes how the C6-fluorine substituent perturbs the hydrogen bonding landscape of the scaffold, transforming the ring nitrogen atoms (N1/N3) into weaker acceptors while simultaneously enhancing the acidity—and thus the donor capability—of exocyclic amine substituents. This "electronic push-pull" allows for precise tuning of permeability, solubility, and target residence time.

The Physicochemical Landscape

To deploy 6-fluoropyrimidines effectively, one must understand the competition between the Mesomeric Effect (+M) of the amino substituent and the Inductive Effect (-I) of the fluorine atom.

Electronic Perturbation

-

The Baseline: In unsubstituted pyrimidine, the N1 and N3 atoms are weak bases (pKa ~1.3).

-

The Amino Effect (+M): Introducing an amino group at C4 (e.g., 4-aminopyrimidine) pushes electron density into the ring via resonance. This significantly raises the basicity of the ring nitrogens (pKa rises to ~5.7), making them strong hydrogen bond acceptors.

-

The Fluorine "Brake" (-I): Introducing a fluorine at C6 exerts a strong inductive withdrawal (

). This pulls electron density away from the ring nitrogens.-

Net Result: The pKa of the ring nitrogen drops by approximately 1.5–2.0 log units compared to the non-fluorinated analog.

-

Donor vs. Acceptor Modulation Table

| Feature | 4-Aminopyrimidine | 4-Amino-6-Fluoro pyrimidine | Impact on Drug Design |

| Ring N (Acceptor) | Stronger (pKa ~5.7) | Weaker (pKa ~3.5–4.0) | Reduced desolvation penalty; improved membrane permeability. |

| Exocyclic NH (Donor) | Moderate Acidity | Enhanced Acidity | Stronger H-bond donor to backbone carbonyls (e.g., kinase hinge). |

| Lipophilicity (LogP) | Lower | Higher (+0.2 to +0.5) | Fluorine increases lipophilicity while lowering polarizability. |

| Metabolic Stability | Susceptible to oxidation | High | C-F bond blocks oxidative metabolism at the C6 position. |

Mechanism of Action & Binding Modes

The strategic value of the 6-fluoropyrimidine scaffold is most evident in protein-ligand interactions, specifically within the ATP-binding pockets of kinases.

The "Hinge Binder" Motif

In many kinase inhibitors, the pyrimidine ring serves as the anchor, forming hydrogen bonds with the protein hinge region.

-

The Acceptor: The Ring Nitrogen (N1) accepts a proton from a backbone amide NH.

-

The Donor: The Exocyclic Amino group (C4-NH) donates a proton to a backbone carbonyl.

-

The Fluorine Role: By withdrawing electrons, the fluorine makes the Exocyclic NH more acidic (a better donor), strengthening the interaction with the backbone carbonyl. Simultaneously, the C-F bond itself can form weak, orthogonal dipolar interactions with residues like Glycine or Alanine, or simply fill a hydrophobic pocket (bioisostere of H).

Visualization: Electronic Effects & Binding

Caption: Electronic modulation by C6-Fluorine (left) and its translation into enhanced hinge-binding affinity (right).

Synthetic Protocols

The synthesis of 6-fluoropyrimidine scaffolds typically relies on Nucleophilic Aromatic Substitution (SNAr). The presence of fluorine atoms activates the ring towards nucleophilic attack, making 4,6-difluoropyrimidine an ideal starting material.

Regioselectivity in SNAr

When reacting 4,6-difluoropyrimidine with an amine, the first substitution is highly favorable. If the pyrimidine has other substituents (e.g., at C2 or C5), regioselectivity becomes critical.

-

Mechanism: The reaction proceeds via a Meisenheimer complex. The electronegative fluorine stabilizes the intermediate negative charge on the ring.

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions (often better than Cl or Br) due to the high C-F bond polarization, which increases the electrophilicity of the ipso-carbon.

Experimental Protocol: Synthesis of 4-Amino-6-Fluoropyrimidine Derivatives

Objective: Synthesis of N-substituted-6-fluoropyrimidin-4-amine from 4,6-difluoropyrimidine.

Reagents:

-

4,6-Difluoropyrimidine (1.0 equiv)

-

Primary Amine (R-NH2) (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction flask with 4,6-difluoropyrimidine (1 mmol) and anhydrous THF (5 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent double-substitution (formation of 4,6-diamino species).

-

Addition: Dissolve the primary amine (1 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the pyrimidine solution over 15 minutes.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C). Monitor reaction progress via TLC (hexane/ethyl acetate) or LC-MS.

-

Checkpoint: The mono-substituted product usually forms within 2–4 hours.

-

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography. The 6-fluoro product is typically less polar than the di-amino byproduct.

Visualization: Synthetic Workflow

Caption: SNAr pathway for generating the 6-fluoropyrimidine scaffold. Temperature control is vital to avoid byproduct formation.

Case Studies & Applications

Voriconazole (Antifungal)

While a triazole derivative, Voriconazole utilizes a fluoropyrimidine core. The fluorine atom at the 5-position (analogous to the electronic effects discussed) increases metabolic stability against fungal enzymes and modulates the pKa to improve oral bioavailability.

Fluorine as a Hydrogen Bond Acceptor?

A controversial topic in drug design is whether the C-F bond itself acts as a hydrogen bond acceptor.

-

Consensus: The C-F bond is a poor hydrogen bond acceptor compared to C=O or N:. It rarely drives binding affinity directly.

-

Exception: It can engage in "orthogonal" interactions with amide NH groups or C-H donors (weak hydrogen bonds) if the geometry allows. In 6-fluoropyrimidines, the fluorine is best viewed as an electronic modulator rather than a direct binding partner.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Zhou, W., et al. (2009). The synthesis and SAR of a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Bioorganic & Medicinal Chemistry, 17(6), 2428-2438. Link

-

Dalvit, C., et al. (2001). Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations. Chemistry - A European Journal, 6(19), 3576-3584. Link

Methodological & Application

Protocol for nucleophilic aromatic substitution (SNAr) on 6-fluoropyrimidine

[2]

Experimental Design & Optimization

Before beginning, select conditions based on your nucleophile's basicity and the substrate's solubility.

Table 1: Solvent and Base Selection Matrix

| Parameter | Standard Conditions | "Green" / Alternative | High Temperature / Difficult Substrates |

| Solvent | DMSO or DMF (Polar aprotic, stabilizes intermediate) | iPrOH or t-Amyl Alcohol (Protic, easy workup) | NMP (High boiling point, stable) |

| Base | DIPEA (Hünig's Base) (Non-nucleophilic, organic soluble) | K₂CO₃ (Inorganic, cheap, requires filtration) | Cs₂CO₃ (Higher solubility in organics) |

| Temp | RT to 60°C | Reflux (80-100°C) | 120°C - 140°C (Microwave preferred) |

| Use Case | Primary/Secondary Amines | Large scale, non-volatile amines | Sterically hindered nucleophiles |

Detailed Protocol: Amine Substitution

Target: Synthesis of 4-amino-substituted-pyrimidine from 6-fluoropyrimidine. Scale: 1.0 mmol (Adjust linearly).

Materials

-

Substrate: 6-Fluoropyrimidine derivative (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a reaction vial equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon (essential to prevent hydrolysis of the fluoro-pyrimidine by atmospheric moisture).[4]

-

-

Reaction Assembly:

-

Add 6-fluoropyrimidine (1.0 equiv) to the vial.

-

Add anhydrous DMSO (2-5 mL per mmol). Stir until dissolved.

-

Add DIPEA (1.5 equiv) via syringe.

-

Critical Step: Add the Amine Nucleophile (1.1 equiv) dropwise.

-

Note: If the reaction is highly exothermic (common with small primary amines), cool to 0°C during addition, then warm to Room Temperature (RT).

-

-

-

Execution & Monitoring:

-

Stir at RT for 1-2 hours.

-

Monitor: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC.

-

Success Criteria: Disappearance of the Fluorine-substrate peak (M+H) and appearance of Product peak (M-F+Nu).

-

If incomplete: Heat to 60°C for 2 hours.

-

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash with Water (3x) to remove DMSO and DIPEA salts.

-

Wash with Brine (1x).

-

Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification:

-

Usually, the crude is >90% pure. If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

-

Self-Validation & Troubleshooting

How do you verify the result without external validation?

-

¹⁹F NMR: The starting material will have a distinct signal (typically -60 to -100 ppm). The complete disappearance of this signal confirms full conversion.

-

Regioselectivity Check: If your scaffold has multiple halides (e.g., 2-chloro-6-fluoropyrimidine), the SNAr should occur exclusively at the 6-fluoro position due to the element effect. If you see a mixture, lower the temperature.

Visual 2: Troubleshooting Decision Tree

References

-